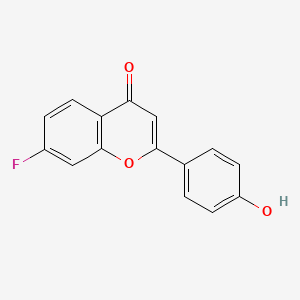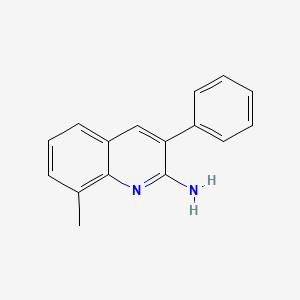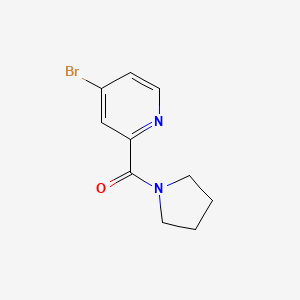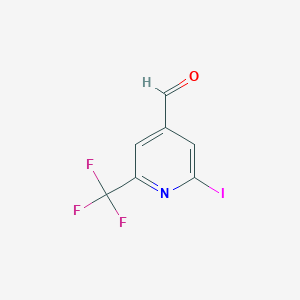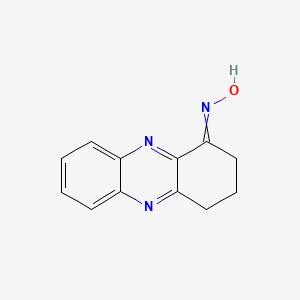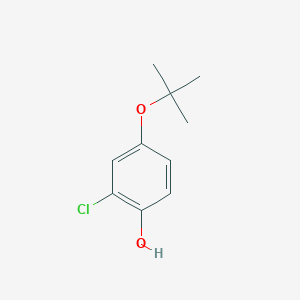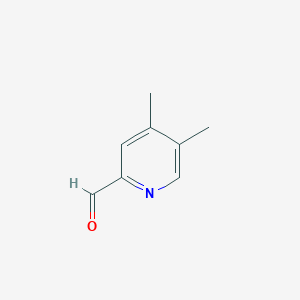![molecular formula C9H5F3N2O2 B14847432 [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound with the molecular formula C9H5F3N2O2 It is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Addition of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Acetic Acid Functionalization: The acetic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry
In industry, the compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [3-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid
- [4-Cyano-6-(methyl)pyridin-2-YL]acetic acid
- [4-Cyano-6-(thiophen-2-yl)pyridin-2-YL]acetic acid
Uniqueness
[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the cyano group provides a site for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C9H5F3N2O2 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
2-[4-cyano-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-5(4-13)1-6(14-7)3-8(15)16/h1-2H,3H2,(H,15,16) |
InChI Key |
FYUKXUUVWHLLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
